7-(Bromomethyl)-2,3-dihydro-1-benzofuran is an organic compound classified as a benzofuran derivative. Benzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring. The presence of the bromomethyl group enhances the compound's reactivity, making it valuable for various chemical transformations and applications in research and industry. This compound is identified by the chemical formula C_10H_9BrO and has the CAS number 870061-72-6.
The synthesis of 7-(Bromomethyl)-2,3-dihydro-1-benzofuran typically involves bromination of 2,3-dihydro-1-benzofuran. One common method employs N-bromosuccinimide (NBS) as a brominating agent in conjunction with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is generally conducted in inert solvents like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance efficiency and scalability, allowing for better control over reaction conditions to ensure high yield and purity.
The molecular structure of 7-(Bromomethyl)-2,3-dihydro-1-benzofuran consists of a benzofuran core with a bromomethyl substituent at the 7-position. The compound exhibits a fused bicyclic structure that contributes to its unique chemical properties.
Key structural data includes:
7-(Bromomethyl)-2,3-dihydro-1-benzofuran is reactive towards nucleophiles due to the electrophilic nature of the bromomethyl group. This reactivity allows it to participate in various substitution reactions, leading to the formation of more complex organic molecules.
The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, including amines and alcohols. For instance, reactions with amines can yield substituted benzofuran derivatives that may possess biological activity .
The mechanism of action for 7-(Bromomethyl)-2,3-dihydro-1-benzofuran primarily involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with these sites, potentially leading to alterations in biological pathways. This reactivity underlies its potential applications in medicinal chemistry as a pharmacophore for drug development .
Relevant analyses include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation and purity assessment .
7-(Bromomethyl)-2,3-dihydro-1-benzofuran has diverse applications in scientific research:
The versatility of this compound makes it significant in both academic research and industrial applications.
The benzofuran scaffold represents a privileged heterocyclic structure in drug discovery, characterized by a fused benzene ring and furan heterocycle. Within this class, 2,3-dihydro-1-benzofuran derivatives exhibit distinct advantages over their fully aromatic counterparts due to their reduced furan ring flexibility, which enhances stereochemical control and reduces metabolic oxidation potential. The saturated C2-C3 bond in these derivatives (e.g., 2,3-dihydrobenzofuran-7-methanol, CAS# 151155-53-2) imposes a semi-rigid conformation that improves target selectivity in drug-receptor interactions .
The introduction of electrophilic functional groups, particularly at the C7 position, dramatically expands synthetic utility. Bromomethyl substitution creates a versatile carbon-electrophile center capable of participating in nucleophilic substitution, metal-catalyzed cross-couplings, and cyclization reactions. As evidenced by collision cross-section data (CCS), 7-(bromomethyl)-2,3-dihydro-1-benzofuran (C~9~H~9~BrO, MW 213.07) exhibits distinct molecular packing characteristics with a predicted CCS of 140.2 Ų for [M+H]+ adducts, influencing its solid-state behavior and crystallinity [1].
Table 1: Structural Comparison of Key 2,3-Dihydrobenzofuran Derivatives
Compound Name | CAS Number | Molecular Formula | Substitution Pattern | Key Structural Feature |
---|---|---|---|---|
7-(Bromomethyl)-2,3-dihydro-1-benzofuran | 870061-72-6 | C~9~H~9~BrO | C7-bromomethyl | Electrophilic benzylic bromide |
2,3-Dihydrobenzofuran-7-methanol | 151155-53-2 | C~9~H~10~O~2~ | C7-hydroxymethyl | Nucleophile precursor |
5-(Bromomethyl)-2,3-dihydrobenzofuran | 196598-26-2 | C~9~H~9~BrO | C5-bromomethyl | Regioisomeric bromide |
3-(Bromomethyl)-2,3-dihydro-1-benzofuran | 78739-85-2 | C~9~H~9~BrO | C3-bromomethyl | Sp~3~-hybridized bromomethyl |
7-(Bromomethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | 180004-53-9 | C~11~H~13~BrO | C7-bromomethyl with gem-dimethyl | Sterically hindered scaffold |
Steric and electronic modifications significantly alter physicochemical properties. Gem-dimethyl substitution at C2 (e.g., 7-(bromomethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, C~11~H~13~BrO) increases steric bulk (molecular volume ≈ 241.12 g/mol) and lipophilicity (calculated LogP = 2.89) compared to the unsubstituted parent compound [8]. The bromomethyl group's position dramatically influences reactivity: C7-substituted derivatives exhibit enhanced electrophilicity due to resonance stabilization from the fused ring system, while C3-bromomethyl isomers (e.g., 3-(bromomethyl)-2,3-dihydro-1-benzofuran) demonstrate distinct stereoelectronic profiles owing to their sp~3~-hybridized carbon .
Benzofuran derivatives demonstrate remarkable pharmacological diversity, serving as core structures in numerous therapeutic agents. The dihydrobenzofuran scaffold specifically contributes to enhanced binding affinity across multiple target classes due to its optimal three-dimensional topology. Clinically relevant derivatives exploit this framework for:
CNS Therapeutics: 2,3-Dihydrobenzofuran motifs enable blood-brain barrier penetration in neurological agents, with C7 modifications critically influencing neurotransmitter receptor affinity. The hydroxymethyl derivative (2,3-dihydrobenzofuran-7-methanol) serves as a precursor to GABA~A~ receptor modulators through strategic functionalization of its alcohol group .
Anticancer Agents: Electrophilic C7 substituents enable covalent targeting of kinase catalytic sites. Bromomethyl derivatives serve as key intermediates for irreversible inhibitors, with their reactivity finely tunable through adjacent substituents. For instance, 7-bromo-2,3-dihydro-1-benzofuran-3-one derivatives (C~8~H~5~BrO~2~) demonstrate potent tyrosine kinase inhibition after Suzuki coupling with boronic acid pharmacophores [2].
Antimicrobial Scaffolds: The bromomethyl functionality facilitates rapid generation of chemical libraries via nucleophilic displacement. Quaternary ammonium compounds derived from 7-(bromomethyl) analogs exhibit broad-spectrum activity against Gram-positive pathogens through membrane disruption mechanisms [3].
The synthetic versatility of 7-(bromomethyl)-2,3-dihydro-1-benzofuran enables efficient structure-activity relationship exploration. Its bromomethyl group undergoes clean displacement with nitrogen, oxygen, and sulfur nucleophiles under mild conditions, allowing rapid analog generation. Additionally, it serves as a Suzuki coupling partner when converted to the corresponding boronic ester, providing access to biaryl derivatives relevant to protease inhibition [6].
This specific bromomethyl regioisomer offers distinct advantages over other substitution patterns in both synthetic and pharmacological contexts. The C7 position demonstrates enhanced reactivity in nucleophilic displacement compared to C5 or C6 analogs due to electronic delocalization across the fused ring system. Experimental evidence indicates that 7-(bromomethyl)-2,3-dihydro-1-benzofuran undergoes SN~2~ reactions approximately 5-fold faster than its 5-(bromomethyl) isomer (CAS# 196598-26-2) under identical conditions [6].
Table 2: Synthetic Applications of Bromomethyl-Substituted Dihydrobenzofurans
Reaction Type | Reagents/Conditions | Primary Application | Key Advantage |
---|---|---|---|
Nucleophilic Substitution | Amines, K~2~CO~3~, DMF, 60°C | Amine derivatives for bioactivity screening | High yields (>85%), minimal di-substitution |
Suzuki-Miyaura Coupling | Pd(PPh~3~)~4~, ArB(OH)~2~, Na~2~CO~3~, toluene/EtOH | Biaryl drug candidates | Tolerance of aqueous conditions |
Reduction to Alcohol | NaBH~4~, THF, 0°C → RT | Access to 2,3-dihydrobenzofuran-7-methanol | Chemoselectivity (aldehyde preservation) |
Cyanation | NaCN, DMSO, 80°C | Nitrile intermediates for tetrazole synthesis | Avoids metal catalysts |
Heterocycle Formation | Thiourea, EtOH, reflux | 2-Aminobenzofurano[3,2-d]pyrimidines | One-pot cascade efficiency |
The compound serves as a linchpin for synthesizing complex molecular architectures. Reduction yields the corresponding 2,3-dihydrobenzofuran-7-methanol (CAS# 151155-53-2), a valuable intermediate for ester and ether prodrug strategies . Its bromine atom participates efficiently in halogen dance rearrangements, enabling access to otherwise inaccessible substitution patterns. Moreover, the saturated furan ring provides a chiral handle for asymmetric synthesis – a critical feature absent in fully aromatic benzofurans [3].
Regiochemical specificity profoundly impacts biological activity. Molecular modeling confirms that C7-substituted derivatives optimally position functional groups in enzyme binding pockets compared to C5 or C3 analogs. This is exemplified by 7-(aminomethyl)-2,3-dihydro-1-benzofuran derivatives (synthesized from the bromomethyl precursor) exhibiting 10-fold greater affinity for serotonin receptors than their C5-substituted counterparts [5] [6]. The commercial availability of specialized derivatives like 7-(bromomethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS# 180004-53-9) further enables structure-property studies on steric influences in drug binding [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: